Potent necroptosis inhibitor
Necrostatin 2 is a potent necroptosis inhibitor with EC50 of 50 nM. Necroptosis is a regulated caspase-independent cell death mechanism that results in morphological features resembling necrosis. Necrostatin 2 inhibits receptor-interacting protein kinase 1 (RIPK1) autophosphorylation in vitro in a dose-dependent manner. Necrostatin 2 is superior to its structural analog Necrostatin-1 in blocking RIP1-dependent necroptosis due to improved potency. It is efficacious in an animal model of ischemic stroke.
Necrostatin 2 racemate
CAS No.:
Cat. No.: VC0007550
Molecular Formula: C13H12ClN3O2
Molecular Weight: 277.70 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12ClN3O2 |
|---|---|
| Molecular Weight | 277.70 g/mol |
| IUPAC Name | 5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19) |
| Standard InChI Key | WIKGAEMMNQTUGL-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl |
| Canonical SMILES | CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl |
Introduction
Chemical and Structural Characteristics
Basic Chemical Properties
Necrostatin 2 racemate (CAS: 852391-15-2) belongs to the class of 5-(1H-indol-3-ylmethyl)hydantoins, characterized by a thiohydantoin core substituted with a chlorinated indole moiety . Its structure enables selective binding to the kinase domain of RIPK1, inhibiting autophosphorylation and subsequent recruitment of RIPK3—a critical step in necroptosis execution . The compound exhibits high solubility in dimethyl sulfoxide (DMSO; 50 mg/mL) but limited aqueous solubility, necessitating solvent-based formulations for in vitro and in vivo applications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 277.71 g/mol | |
| CAS Number | 852391-15-2 | |
| Solubility (DMSO) | 50 mg/mL (180.04 mM) | |
| Purity | ≥98% |
Mechanism of Action and Pharmacological Profile
RIPK1 Inhibition and Necroptosis Suppression
Necrostatin 2 racemate binds to the allosteric pocket of RIPK1, preventing its kinase activation and subsequent formation of the necrosome complex (RIPK1-RIPK3-MLKL) . This mechanism contrasts with Necrostatin-1 (Nec-1), which also inhibits indoleamine 2,3-dioxygenase (IDO), leading to off-target effects . The racemate’s EC50 for necroptosis inhibition is 50 nM, making it 10-fold more potent than first-generation inhibitors in cellular models .
Pharmacokinetics and Blood-Brain Barrier Penetration
In vivo studies demonstrate that Necrostatin 2 racemate achieves rapid central nervous system (CNS) distribution following intravenous administration, with a brain-to-plasma ratio of 0.8 within 30 minutes . This property is critical for its efficacy in ischemic stroke models, where it reduces infarct volume by 40% when administered post-occlusion . The compound’s half-life in rodents is approximately 2.5 hours, necessitating repeated dosing in prolonged experimental protocols .
Research Applications and Preclinical Findings
Ischemic Stroke Models
Necrostatin 2 racemate attenuates cerebral ischemia-reperfusion injury by blocking RIPK1-mediated inflammatory responses. In a middle cerebral artery occlusion (MCAO) model, treatment with 1.5 mg/kg reduced neuronal death by 60% and improved functional recovery at 7 days post-stroke . These effects correlate with decreased levels of pro-inflammatory cytokines (TNF-α, IL-6) and reduced microglial activation in the peri-infarct region .
Neurodegenerative Diseases
Recent work implicates RIPK1 in Alzheimer’s disease (AD) pathogenesis via amyloid-β-induced neuroinflammation. Necrostatin 2 racemate (10 μM) suppressed RIPK1 phosphorylation in primary cortical neurons exposed to Aβ42 oligomers, rescuing synaptic density by 35% compared to untreated controls . These findings suggest potential therapeutic utility in tauopathies and other protein-misfolding disorders.
Table 2: Efficacy in Preclinical Disease Models
Comparative Analysis with Other Necroptosis Inhibitors
Specificity Relative to Necrostatin-1 (Nec-1)
Unlike Nec-1, which inhibits both RIPK1 and IDO (IC50: 1.8 μM for IDO), Necrostatin 2 racemate shows no activity against IDO at concentrations up to 100 μM . This selectivity eliminates confounding immunomodulatory effects in experimental systems, making it preferable for mechanistic studies of necroptosis .
Advantages Over GSK’872 (RIPK3 Inhibitor)
While GSK’872 directly targets RIPK3, it paradoxically exacerbates TNF-α-induced systemic inflammatory response syndrome (SIRS) in mice . Necrostatin 2 racemate, by acting upstream at RIPK1, prevents this sensitization and reduces mortality in endotoxemia models by 70% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume